Thermodynamic Preference for the Enol Tautomer Over the Keto Diketone Form
The enol form (2-Cyclohexen-1-one, 2-hydroxy-) is thermodynamically 1 kcal/mol more stable than its diketo tautomer (1,2-cyclohexanedione), providing a clear energetic basis for its predominant existence [1]. This preference is experimentally confirmed, with the enol content being almost entirely enolic in the crystalline state and in non-polar solvents [2]. This stability advantage directly impacts procurement for applications requiring a specific tautomeric form for reactivity or physicochemical properties.
| Evidence Dimension | Relative Thermodynamic Stability |
|---|---|
| Target Compound Data | Enol form is 1 kcal/mol more stable than the diketo form |
| Comparator Or Baseline | 1,2-Cyclohexanedione (keto tautomer), 0 kcal/mol (baseline) |
| Quantified Difference | ΔG ≈ -1 kcal/mol favoring the enol |
| Conditions | Calculated thermodynamic stability difference [1]; experimentally observed enol dominance in crystalline state and non-polar solvents [2]. |
Why This Matters
Procurement of the correct tautomer is critical when the compound is used as a synthetic building block or reference standard, as the keto and enol forms exhibit different chemical reactivity and physical properties.
- [1] Wikipedia. 1,2-Cyclohexanedione. Enol vs. Diketo Stability. Retrieved 2026-04-24. View Source
- [2] Filo. Enol content of cyclohexane-1,2-dione. AskFilo. Retrieved 2026-04-24. View Source
